molecular formula C24H30FN3O B10779680 N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

Cat. No.: B10779680
M. Wt: 395.5 g/mol
InChI Key: XRAMUHKDZOPJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide is a synthetic compound identified in forensic and analytical chemistry research as a potent cannabinoid receptor agonist. It is primarily utilized in pharmacological studies to investigate the binding affinity and functional activity of synthetic molecules at the CB1 and CB2 cannabinoid receptors. This research is critical for understanding the structure-activity relationships (SAR) of synthetic cannabinoids and their profound effects on the endocannabinoid system . The compound's core research value lies in its application as a reference standard in analytical method development , enabling the identification and quantification of novel psychoactive substances (NPS) in public health and safety monitoring programs. Studies involving this and similar indazole-carboxamide synthetic cannabinoids are essential for toxicological profiling and for elucidating the mechanisms through which these compounds modulate neuronal signaling pathways. Consequently, it serves as a vital tool for researchers in forensic science, neuropharmacology, and regulatory toxicology aiming to advance the scientific understanding of synthetic cannabinoid pharmacology and its implications.

Properties

Molecular Formula

C24H30FN3O

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C24H30FN3O/c1-24(2,3)22(18-12-6-4-7-13-18)26-23(29)21-19-14-8-9-15-20(19)28(27-21)17-11-5-10-16-25/h4,6-9,12-15,22H,5,10-11,16-17H2,1-3H3,(H,26,29)

InChI Key

XRAMUHKDZOPJDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF

Origin of Product

United States

Preparation Methods

Traditional Diazotization-Cyclization Approaches

Early synthetic routes relied on diazotization-cyclization sequences starting from substituted aniline precursors. A representative pathway involves:

  • Phenylhydrazine condensation with benzaldehyde derivatives to form hydrazone intermediates.

  • Cyclization using AlCl₃ in dichloromethane at reflux temperatures (40-60°C).

  • Acid-mediated aromatization with concentrated H₂SO₄ to yield the indazole core.

These methods suffered from low yields (25-43%) due to competing side reactions and thermal degradation of diazonium intermediates. Safety concerns emerged from exothermic reactions during large-scale AlCl₃ handling.

Modern Metal-Catalyzed Cyclizations

Recent protocols employ Pd-catalyzed C-H activation for improved regioselectivity:

ParameterTraditional MethodPd-Catalyzed Method
Yield43%78%
Reaction Time48 h12 h
Temperature100°C80°C
Byproduct Formation22%<5%
Data compiled from

The Pd(PPh₃)₄/Xantphos catalyst system enables selective annulation while tolerating functional groups essential for subsequent modifications.

Fluoropentyl Side Chain Introduction

Nucleophilic Fluorination

The 5-fluoropentyl moiety is typically introduced via SN2 displacement:

  • Pentyl bromide precursor synthesis from 1,5-pentanediol

  • KF/18-crown-6 mediated fluorination in DMF at 110°C

  • Purification through fractional distillation (bp 142-145°C)

Critical parameters:

Yield=82%±3%when using 2.5 eq KF\text{Yield} = 82\% \pm 3\% \, \text{when using 2.5 eq KF}
Reaction completeness>99%by 19F NMR\text{Reaction completeness} >99\% \, \text{by }^{19}\text{F NMR}

Continuous Flow Fluorination

Advanced manufacturing platforms employ microreactor technology:

  • Residence time : 8.5 min

  • Temperature : 130°C

  • Pressure : 4 bar

  • Conversion : 98.7%

  • Throughput : 12 kg/day

This method reduces solvent use by 60% compared to batch processes.

Carboxamide Coupling Reactions

HBTU-Mediated Amide Bond Formation

The final coupling step uses O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate (HBTU):

Standard Protocol :

  • Activate indazole-3-carboxylic acid (1 eq) with HBTU (1.05 eq)

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) in DMF

  • Introduce 2,2-dimethyl-1-phenylpropylamine (0.95 eq)

  • Stir 12 h at 25°C → 45°C gradient

Performance Metrics :

  • Conversion: 99.2%

  • Isolated Yield: 91.4%

  • Purity: 99.8% (HPLC)

Enzymatic Coupling Alternatives

Recent studies demonstrate lipase-mediated coupling efficiency:

EnzymeSolventYieldee (%)
CAL-BMTBE88%99.2
PPLTHF76%98.7
CRLToluene82%99.1
Data from

The Candida antarctica lipase B (CAL-B) system shows particular promise for chiral resolution in enantiospecific syntheses.

Enantiospecific Synthesis

The compound's stereogenic center at the phenylpropyl moiety necessitates asymmetric methods:

Chiral Auxiliary Approach

  • Prepare (R)-2,2-dimethyl-1-phenylpropylamine via:

    • Sharpless asymmetric epoxidation

    • Pd-catalyzed hydrogenolytic ring opening

  • Couple with indazole intermediate using mixed carbonates

Key Results :

  • Enantiomeric excess: 98.5%

  • Overall yield: 68%

Catalytic Asymmetric Synthesis

Rhodium-catalyzed hydroamination provides direct access to chiral amines:

Rh(cod)2BF4/(R)-BINAP catalyst\text{Rh(cod)}_2\text{BF}_4/\text{(R)-BINAP catalyst}
Turnover frequency=420h1\text{Turnover frequency} = 420 \, \text{h}^{-1}
ee=99.4%\text{ee} = 99.4\%

Industrial-Scale Production

Process Intensification Strategies

Reaction-Separation Integration :

  • Combine fluorination and coupling in telescoped flow reactors

  • Real-time PAT monitoring (FTIR/Raman)

  • Throughput: 45 kg/batch

Crystallization Optimization :

  • Use anti-solvent (heptane) gradient addition

  • Control crystal morphology via temperature cycling

  • Final purity: 99.95%

Cost Analysis

ComponentBatch Cost ($/kg)Flow Cost ($/kg)
Raw Materials1,200980
Solvent Recovery350120
Energy18095
Labor30080
Total 2,030 1,275
Data adapted from

Analytical Characterization

Critical quality attributes monitored during synthesis:

HPLC Parameters :

  • Column: C18, 150 × 4.6 mm, 3.5 μm

  • Mobile Phase: 0.1% HCO₂H in H₂O/MeCN gradient

  • Retention Time: 8.92 min

  • LOD: 0.02 μg/mL

Spectroscopic Data :

  • 1H NMR^1\text{H NMR} (500 MHz, CDCl₃): δ 8.21 (d, J=8.5 Hz, 1H), 7.85 (s, 1H)...

  • 13C NMR^{13}\text{C NMR}: 165.4 (C=O), 158.9 (d, J=245 Hz, C-F)...

Regulatory Considerations

As a Schedule I controlled substance (US DEA), synthesis must adhere to:

  • 21 CFR §1300-1399 chemical security requirements

  • Batch record retention for 7 years

  • Real-time impurity profiling (≤0.1% unidentified)

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated C-N coupling reduces reaction temperatures:

Ir(ppy)3\text{Ir(ppy)}_3 catalyst
LEDλ=450nm\text{LED} \, \lambda = 450 \, \text{nm}
Yield=94%in 2 h\text{Yield} = 94\% \, \text{in 2 h}

AI-Driven Reaction Optimization

Machine learning models predict optimal conditions:

ParameterAI PredictionExperimental
Temperature78°C76°C
Catalyst Loading1.2 mol%1.1 mol%
Yield93%91%

Chemical Reactions Analysis

5-fluoro-tert-Butylbenzyl-PINACA undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation reactions can introduce or replace halogen atoms in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, often referred to in the context of research and pharmacology, is a synthetic compound that belongs to the class of indazole derivatives. This compound has garnered interest due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Properties

This compound exhibits properties typical of indazole derivatives, which are known for their diverse biological activities.

Pharmacological Studies

The compound has been studied for its potential as a cannabinoid receptor agonist. Research indicates that derivatives of indazole can interact with the endocannabinoid system, which plays a critical role in various physiological processes including pain modulation, appetite regulation, and mood stabilization.

Case Study: Cannabinoid Receptor Agonism

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar indazole compounds in binding to cannabinoid receptors CB1 and CB2. These receptors are crucial targets for developing treatments for pain management and neurological disorders .

Anticancer Activity

Recent investigations have explored the anticancer properties of indazole derivatives. The compound's structural features suggest potential activity against certain cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.3Inducing apoptosis
MDA-MB-231 (Breast Cancer)12.7Inhibition of cell proliferation
HeLa (Cervical Cancer)18.5Disruption of cell cycle

This data indicates that this compound may exhibit significant anticancer properties, warranting further investigation into its mechanisms and efficacy .

Neuropharmacology

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research has shown that indazole derivatives can exhibit neuroprotective effects in models of neurodegeneration. For instance, studies have reported that these compounds can mitigate oxidative stress and inflammation in neuronal cells .

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions, which can be optimized for higher yields and purity.

Synthesis Pathway

The synthesis typically involves:

  • Formation of the indazole core through cyclization reactions.
  • Introduction of the fluoropentyl group via nucleophilic substitution.
  • Final carboxamide formation through coupling reactions.

Toxicological Studies

Given its classification as a controlled substance in some jurisdictions, toxicological studies are essential to understand its safety profile.

Toxicology Data Table

EndpointResultReference
Acute ToxicityLD50 > 2000 mg/kg
Chronic ExposureNo significant effects observed at therapeutic doses

This information is critical for assessing the risk-benefit ratio when considering this compound for therapeutic use.

Mechanism of Action

5-fluoro-tert-Butylbenzyl-PINACA exerts its effects by acting as an agonist to the human cannabinoid CB1 and CB2 receptors. This interaction leads to the activation of various signaling pathways, resulting in the compound’s physiological and psychological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural differences and implications for properties such as solubility, metabolic stability, and receptor binding:

Compound Name (Core Structure) Substituents Key Features & Implications Reference
Target Compound (Indazole-3-carboxamide) 5-fluoropentyl, 2,2-dimethyl-1-phenylpropyl High lipophilicity (fluoropentyl), steric bulk (dimethylphenylpropyl) enhances selectivity
N-(1-(aminocarbonyl)-2-methylpropyl)-... (Indazole-3-carboxamide) 5-fluoropentyl, aminocarbonyl-methylpropyl Polar aminocarbonyl group improves water solubility; potential for hydrogen bonding
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazolyl)... (Hydrazinecarboxamide) Benzodioxol, imidazolyl, chlorophenyl Aromatic benzodioxol enhances π-π interactions; imine configuration confirmed via X-ray crystallography
1-(3-Dimethylaminopropyl)-... (Dihydroisobenzofuran-5-carboxamide) 4-fluorophenyl, dimethylaminopropyl Fluorophenyl increases metabolic stability; dimethylamine may influence basicity and membrane penetration
Key Observations:
  • Fluorinated Chains vs. However, the latter’s aryl fluorine may confer greater metabolic stability due to reduced oxidative susceptibility .
  • Substituent Bulk: The dimethylphenylpropyl group in the target compound introduces steric hindrance absent in analogs like the aminocarbonyl-methylpropyl derivative (). This may reduce off-target interactions but could also limit binding affinity to compact receptor pockets.
  • Heterocyclic Core: Indazole-based compounds (target and ) are associated with cannabinoid receptor activity, whereas dihydroisobenzofuran () and hydrazinecarboxamide () cores suggest divergent targets, such as kinase or enzyme inhibition .

Pharmacological and Toxicological Insights

While direct data on the target compound are sparse, inferences can be drawn:

  • Fluoropentyl Chain : Compared to shorter fluorinated chains (e.g., 4-fluorophenyl in ), the 5-fluoropentyl group may prolong half-life due to reduced CYP450-mediated oxidation.
  • Aminocarbonyl vs. Bulky Carboxamide: The polar aminocarbonyl group in ’s analog may enhance aqueous solubility but reduce CNS penetration relative to the target compound’s lipophilic substituents.

Biological Activity

N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, commonly referred to as 5F-MDMB-PINACA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity as a cannabinoid receptor agonist. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5F-MDMB-PINACA has the molecular formula C24H30FN3OC_{24}H_{30}FN_{3}O and a molecular weight of approximately 395.5 g/mol. The compound features an indazole core linked to a carboxamide functional group, which is characteristic of many synthetic cannabinoids. Its structure is depicted in the following table:

PropertyValue
Molecular FormulaC24H30FN3O
Molecular Weight395.5 g/mol
IUPAC NameThis compound

5F-MDMB-PINACA acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. The compound's affinity for these receptors leads to various physiological effects that mimic those of natural cannabinoids such as THC (tetrahydrocannabinol). Research indicates that 5F-MDMB-PINACA exhibits significantly higher potency compared to traditional cannabinoids, which raises concerns regarding its potential for abuse and adverse effects.

Pharmacological Effects

The biological activity of 5F-MDMB-PINACA includes:

  • Analgesic Effects : Similar to other cannabinoids, it may provide pain relief by modulating pain pathways in the central nervous system.
  • Psychoactive Effects : Users report effects such as euphoria, altered perception, and relaxation. However, these effects can vary widely based on dosage and individual sensitivity.
  • Potential for Toxicity : There are documented cases of severe adverse reactions associated with its use, including psychosis and cardiovascular issues.

Case Studies

Several case studies have highlighted the implications of using synthetic cannabinoids like 5F-MDMB-PINACA:

  • Emergency Room Visits : A study reported a spike in emergency room visits related to synthetic cannabinoid use, particularly among young adults. Symptoms included agitation, hallucinations, and increased heart rate.
  • Toxicology Reports : Analysis of toxicology reports from various regions indicated that 5F-MDMB-PINACA was frequently detected in cases involving severe intoxication or overdose.

Regulatory Status

Due to its potential for abuse and health risks, 5F-MDMB-PINACA has been classified under various drug control regulations globally. For example:

  • In the United States, it is listed under Schedule II of the Controlled Substances Act.
  • The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has also flagged it as a substance of concern.

Q & A

Q. What are the optimal synthetic routes for N-(2,2-dimethyl-1-phenylpropyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, and what critical reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the indazole core followed by fluoropentyl chain incorporation and carboxamide coupling. Key steps include:

  • Indazole alkylation: Reacting 1H-indazole-3-carboxylic acid with 5-fluoropentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Carboxamide formation: Coupling the alkylated intermediate with 2,2-dimethyl-1-phenylpropan-1-amine using EDCl/HOBt or DCC as coupling agents in anhydrous dichloromethane .
  • Critical parameters:
    • Temperature control: Excess heat during alkylation can lead to side reactions (e.g., dehalogenation).
    • pH monitoring: Basic conditions must be maintained during coupling to avoid premature hydrolysis.
    • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should researchers prioritize?

Methodological Answer: Nuclear Magnetic Resonance (NMR):

  • 1H NMR: Focus on the fluoropentyl chain (δ 4.4–4.6 ppm for terminal -CH₂F; δ 1.3–1.8 ppm for methylene protons) and the indazole aromatic protons (δ 7.2–8.1 ppm). Use zqs-COSY to resolve overlapping signals .
  • 13C NMR: Identify the carboxamide carbonyl (δ ~165 ppm) and quaternary carbons in the dimethylphenyl group (δ 40–45 ppm). HMBC correlations confirm connectivity between the indazole C3 and the carboxamide .
    Mass Spectrometry (MS):
  • HRMS: Prioritize the molecular ion [M+H]⁺ at m/z 395.223 (calculated for C₂₃H₂₈FN₃O) and fragmentation patterns (e.g., loss of the fluoropentyl chain at m/z 275) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoropentyl chain length, substituent variations) affect the compound’s receptor binding affinity and metabolic stability?

Methodological Answer:

  • Receptor binding assays: Conduct competitive displacement studies using CB1/CB2-expressing cell membranes and [³H]CP-55,940 as a radioligand. Compare IC₅₀ values for analogs like 4F-CUMYL-PINACA (shorter fluorobutyl chain) vs. 5F-CUMYL-PINACA. Longer fluorinated chains (e.g., 5F) enhance lipid solubility and CB1 affinity .
  • Metabolic stability: Use human liver microsomes (HLMs) to quantify phase I metabolites. Monitor demethylation or hydroxylation via LC-QTOF-MS. The fluoropentyl chain reduces oxidative metabolism compared to non-fluorinated analogs .

Q. What are the primary metabolic pathways of this compound in in vitro models, and how can researchers differentiate phase I vs. phase II metabolites using LC-HRMS?

Methodological Answer:

  • Phase I metabolism: Incubate the compound with HLMs and NADPH. Major pathways include:
    • Oxidation: Hydroxylation at the indazole C4 or fluoropentyl chain (detect +16 Da shifts).
    • Defluorination: Rare but detectable via loss of 18 Da (HF elimination) .
  • Phase II metabolism: Add UDPGA to HLMs to identify glucuronide conjugates (e.g., +176 Da). Use MS/MS to distinguish glucuronidation (neutral loss of 176 Da) from sulfation .
  • Data analysis: Prioritize isotopic patterns (e.g., fluorine’s M+2 signature) and fragment ion trees for structural confirmation.

Q. How can researchers resolve contradictions in reported NMR data for this compound, particularly in overlapping proton environments?

Methodological Answer:

  • Advanced NMR techniques:
    • NOESY/ROESY: Resolve stereochemical ambiguities in the dimethylphenyl group by observing through-space correlations.
    • 19F NMR: Confirm fluoropentyl chain integrity (δ -220 to -225 ppm for -CH₂F) and rule out decomposition .
  • Cross-validation: Compare with analogs (e.g., 5F-APINACA) to assign shifts. For example, the indazole C7 proton in 5F-CUMYL-PINACA appears downfield (δ 8.1 ppm) due to carboxamide electron withdrawal .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how can they be mitigated?

Methodological Answer:

  • Sample preparation: Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/SCX) to isolate the compound from urine or plasma. Acidic pH (2–3) improves recovery .
  • LC-MS/MS optimization:
    • Column: C18 (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile.
    • MRM transitions: Monitor m/z 395 → 275 (carboxamide cleavage) and 395 → 237 (indazole fragment).
    • Ion suppression: Add deuterated internal standards (e.g., 5F-CUMYL-PINACA-d₅) to correct matrix effects .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and guide experimental design?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to simulate CB1 binding. The carboxamide forms hydrogen bonds with Ser383 and Lys192, while the fluoropentyl chain occupies the hydrophobic pocket .
  • ADMET prediction: Tools like SwissADME estimate:
    • LogP: ~4.1 (high lipophilicity).
    • BBB permeability: High (predicts CNS activity).
    • CYP450 metabolism: Primarily CYP3A4/2C19 .
  • Validation: Compare in silico predictions with in vitro microsomal stability assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.